Octadecane-d38

Stable Isotope Labeling Analytical Chemistry Mass Spectrometry

Quantification errors from matrix effects and ion suppression compromise hydrocarbon analysis. Octadecane-d38 eliminates these variables as a perdeuterated internal standard. • +38 Da mass shift & unique m/z 34 fragment for interference-free SIM detection in GC-MS. • Clean 1H-NMR baseline (0-3 ppm) with zero proton signal for direct aliphatic analyte quantitation. • 98 atom % D isotopic purity ensures minimal isotopic cross-contribution and reliable Kováts retention indexing. • Batch-certified Certificate of Analysis included; ship at ambient temperature as non-hazardous.

Molecular Formula C18H38
Molecular Weight 292.7 g/mol
CAS No. 16416-31-2
Cat. No. B100910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecane-d38
CAS16416-31-2
Molecular FormulaC18H38
Molecular Weight292.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2
InChIKeyRZJRJXONCZWCBN-UCLFVKSLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octadecane-d38 (CAS 16416-31-2) – Analytical Grade Stable Isotope-Labeled n-Alkane for Quantitative MS and NMR


Octadecane-d38 (CAS 16416-31-2) is a perdeuterated n-octadecane, a stable isotope-labeled compound in which all 38 hydrogen atoms are replaced by deuterium . With a molecular formula of C18D38 and a molecular weight of 292.73 g/mol, this compound is a fully saturated, straight-chain hydrocarbon . Its isotopic purity is typically ≥98 atom % D, as confirmed by vendor certificates of analysis . As a nonpolar, deuterated internal standard, Octadecane-d38 is specifically designed for use in quantitative nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) . Its chemical and physical properties closely mimic those of its unlabeled analog, n-octadecane (CAS 593-45-3), ensuring co-elution and comparable ionization efficiency in chromatographic and mass spectrometric applications [1].

Why Substituting Octadecane-d38 with Unlabeled or Partially Deuterated Analogs Compromises Analytical Accuracy


Generic substitution of Octadecane-d38 with unlabeled n-octadecane or other non-deuterated alkanes in quantitative analytical workflows introduces significant quantification errors due to matrix effects, ionization suppression, and extraction variability. Deuterated internal standards like Octadecane-d38 are essential for accurate mass spectrometry because they co-elute with the analyte, compensate for sample preparation losses, and minimize ion suppression or enhancement in the source [1]. Unlabeled analogs cannot be distinguished from the native analyte in the mass spectrometer, rendering them useless as internal standards for targeted quantification. Furthermore, partially deuterated compounds may exhibit unpredictable chromatographic behavior and isotopic cross-contribution, which can skew results [2]. For NMR, the complete deuteration of Octadecane-d38 eliminates proton signals in the aliphatic region, providing a clean baseline for quantitative 1H-NMR and serving as a reliable chemical shift reference .

Quantitative Evidence for Octadecane-d38 (CAS 16416-31-2) Differentiation: Comparative Data vs. Analogs


Isotopic Purity Benchmarking: Octadecane-d38 vs. n-Octadecane

Octadecane-d38 is supplied with a guaranteed isotopic enrichment of ≥98 atom % D, as specified by multiple vendors including C/D/N Isotopes and MedChemExpress . In contrast, its unlabeled counterpart, n-octadecane (CAS 593-45-3), contains natural abundance deuterium (0.0156 atom % D). The high isotopic purity of Octadecane-d38 ensures minimal isotopic cross-talk in MS quantification and provides a clean spectral window in 1H-NMR, where the compound produces no aliphatic proton signals .

Stable Isotope Labeling Analytical Chemistry Mass Spectrometry

Molecular Weight Shift for Mass Spectrometric Discrimination

The complete deuteration of Octadecane-d38 increases its molecular weight by +38.24 Da compared to unlabeled n-octadecane (254.49 Da) [1]. This substantial mass shift provides a clear, non-overlapping isotopic cluster in the mass spectrum, enabling the internal standard to be easily distinguished from the native analyte even at high analyte concentrations [2]. In contrast, alternative internal standards like n-octadecane-d5 (partial deuteration) offer a smaller mass shift (+5 Da), which can lead to isotopic overlap and reduced quantitative accuracy .

GC-MS LC-MS Internal Standard Isotope Dilution

Retention Time Consistency in GC: Perdeuterated vs. Unlabeled n-Alkanes

Perdeuterated n-alkanes, including Octadecane-d38, exhibit a small but consistent inverse isotope effect in gas chromatography, eluting slightly earlier than their unlabeled counterparts. Studies on C15-C17 n-alkanes show that perdeuterated analogs have measurably shorter retention times, with the separation factor (α) increasing with temperature [1]. While the absolute retention time difference for Octadecane-d38 versus n-octadecane is not explicitly reported in the literature, the class-level effect is well-documented and must be accounted for when using retention indices for compound identification [2].

Gas Chromatography Retention Index Thermal Desorption Environmental Analysis

Distinctive MS Ion Trace (m/z 34) for Unambiguous Detection in Complex Matrices

Perdeuterated n-alkanes, including Octadecane-d38, produce a characteristic fragment ion at m/z 34 (corresponding to D2+) under electron ionization (EI) in GC-MS [1]. This ion is entirely absent from the mass spectra of unlabeled n-alkanes, which produce a strong m/z 43 (C3H7+) fragment instead. This unique spectral signature allows for the selective and sensitive detection of the deuterated internal standard in complex matrices, even in the presence of high concentrations of unlabeled hydrocarbons .

GC-MS SIM Environmental Monitoring Forensic Chemistry

Quantification Accuracy in Seawater n-Alkane Analysis Using Perdeuterated Internal Standards

A validated GC-MS method for the quantification of n-alkanes (C13-C32) in seawater employed perdeuterated n-alkanes (including C16, C20, C24, and C32) as internal standards [1]. The method demonstrated overall recoveries of 14-60% for low molecular weight n-alkanes (C13-C20) and >70% for higher molecular weight n-alkanes (C21-C32), with the deuterated internal standards effectively correcting for variable extraction and matrix effects [2]. While Octadecane-d38 was not the specific internal standard in this study, it belongs to the same class of perdeuterated n-alkanes used and would be expected to perform analogously for the quantification of C18 n-alkane.

Environmental Analysis Marine Chemistry Method Validation

Optimal Procurement and Application Scenarios for Octadecane-d38 (CAS 16416-31-2)


Quantitative GC-MS Analysis of n-Octadecane in Petroleum, Environmental, and Food Matrices

Octadecane-d38 is the ideal internal standard for the accurate quantification of n-octadecane (C18) in complex hydrocarbon mixtures. Its complete deuteration provides a +38 Da mass shift and a unique m/z 34 fragment ion, allowing for selective and sensitive detection via selected ion monitoring (SIM) in GC-MS, even in the presence of high background from other aliphatic hydrocarbons [1]. This makes it invaluable for analyzing petroleum products, environmental samples (e.g., oil spill assessments), and food contact materials .

Deuterium NMR Probe for Studying Molecular Dynamics in Polymers and Lipid Membranes

As a fully deuterated long-chain alkane, Octadecane-d38 serves as an excellent probe for 2H-NMR studies of molecular order, dynamics, and phase behavior in soft matter systems. Its 38 deuterium atoms provide a strong, well-defined quadrupolar splitting signal that is sensitive to local molecular orientation and motion [1]. Researchers use it to investigate the diffusion of small molecules in polymer matrices, the packing of lipid bilayers, and the properties of phase change materials (PCMs) .

Internal Standard for Quantitative 1H-NMR (qNMR) of Aliphatic Analytes

Octadecane-d38 is a highly suitable internal standard for quantitative 1H-NMR spectroscopy. Due to its complete deuteration, it produces no interfering proton signals in the aliphatic region (0-3 ppm), providing a clean baseline for integration of analyte peaks [1]. This allows for direct and accurate determination of the absolute concentration of aliphatic compounds, such as fatty acids, lipids, and other hydrocarbons, without the need for external calibration curves .

Reference Standard for GC Retention Indexing in Thermal Desorption and Flavor/Fragrance Analysis

Perdeuterated n-alkanes, including Octadecane-d38, are used as a reference series for calculating Kováts retention indices in GC and GC-MS [1]. The distinct m/z 34 ion trace of the deuterated series allows for unambiguous identification of the reference peaks, even in complex samples where co-elution with matrix components might obscure the unlabeled n-alkane standards . This is particularly valuable in thermal desorption-GC-MS for air quality monitoring, and in the flavor and fragrance industry for compound identification .

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